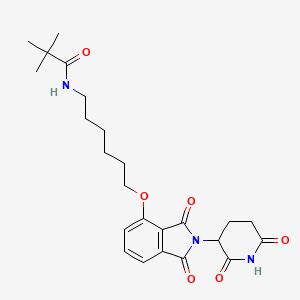

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate

Description

The compound tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate (molecular formula: C₂₄H₃₁N₃O₆; molecular weight: 457.519) is a PROTAC (Proteolysis-Targeting Chimera) derivative incorporating a cereblon (CRBN)-binding 2,6-dioxopiperidine moiety linked to a carbamate-functionalized hexyl chain . Its structure includes a six-carbon (hexyl) spacer connecting the thalidomide-derived isoindolinone core to the tert-butyl carbamate group, which serves as a protective handle for further functionalization. This compound is cataloged under TRC-B809420-250MG and is synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions involving 4-hydroxythalidomide intermediates .

Properties

Molecular Formula |

C24H31N3O6 |

|---|---|

Molecular Weight |

457.5 g/mol |

IUPAC Name |

N-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C24H31N3O6/c1-24(2,3)23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29) |

InChI Key |

VDICLFWSPSMJJN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NCCCCCCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Core Imide Structure

The core moiety, 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline, is prepared by condensation of 4-hydroxyisobenzofuran-1,3-dione (or 4-fluoroisobenzofuran-1,3-dione) with 3-aminopiperidine-2,6-dione. This step forms the phthalimide ring fused with the piperidinedione, which is essential for cereblon binding.

Preparation of the Boc-Protected Hexyl Linker

The hexyl linker is introduced as a 6-aminohexyl chain protected at the amine terminus by a tert-butoxycarbonyl (Boc) group. The Boc protection prevents undesired side reactions during subsequent steps and can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Coupling of the Linker to the Core via Ether Formation

The key step involves the nucleophilic substitution of the hydroxyl group on the phthalimide core with the Boc-protected 6-aminohexyl linker. This is typically achieved by:

- Deprotonating the hydroxyl group on the core.

- Reacting with a suitable leaving group on the hexyl linker (e.g., a bromoalkyl derivative).

- Using bases such as triethylamine (TEA) or DIPEA and sometimes potassium iodide (KI) as a catalyst.

- Conducting the reaction in solvents like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures for several hours.

Deprotection and Final Purification

After coupling, the Boc group is removed by treatment with trifluoroacetic acid (TFA) in DCM, yielding the free amine salt. The crude product is then purified by column chromatography or recrystallization to afford the target compound as a hydrochloride salt or free base, depending on the conditions.

Representative Synthetic Procedure (From Literature)

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Core formation | 4-hydroxyisobenzofuran-1,3-dione + 3-aminopiperidine-2,6-dione, reflux in suitable solvent | Phthalimide-piperidinedione intermediate | Not specified | Key cereblon-binding core |

| 2. Linker Boc protection | 6-aminohexanol + Boc anhydride, base | Boc-protected 6-aminohexyl linker | High | Protects amine during coupling |

| 3. Coupling (ether formation) | Core + Boc-protected linker, DIPEA, KI, DMF, reflux or r.t. | Boc-protected coupled product | 30-70% | Nucleophilic substitution |

| 4. Boc deprotection | TFA/DCM (1:1), 30 min, r.t. | Free amine salt | Quantitative | Prepares for further conjugation |

| 5. Purification | Column chromatography or recrystallization | Pure this compound | Variable | Confirm by NMR, LC-MS |

Analytical Data and Characterization

- Nuclear Magnetic Resonance (NMR): Typical ^1H NMR signals include tert-butyl singlet (~1.4 ppm), aromatic protons (6.8–7.6 ppm), and methylene protons of the hexyl linker (1.2–3.5 ppm).

- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight confirm the product.

- Purity: Assessed by HPLC or LC-MS, typically >95% for final compounds.

- Melting Point and Physical State: Usually isolated as a yellow solid or oil depending on purification.

Comparative Analysis of Preparation Methods

Summary and Recommendations

The preparation of This compound involves a strategic combination of protection, nucleophilic substitution, and deprotection steps. The use of Boc protection for the hexyl amine linker and HATU or similar coupling agents ensures high selectivity and yield. Reaction conditions such as solvent choice, temperature, and reaction time are critical for optimizing product yield and purity.

For researchers aiming to synthesize this compound:

- Employ Boc protection to avoid side reactions.

- Use DIPEA or triethylamine as bases with KI as a catalyst in DMF or DCM.

- Perform coupling at room temperature or slightly elevated temperatures.

- Purify the final product by column chromatography and confirm structure by NMR and MS.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the piperidinyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Pharmacokinetic Properties

- Hexyl-linked compound (target) : Moderately lipophilic due to the six-carbon chain, balancing solubility and cell permeability. The tert-butyl carbamate group enhances stability during synthesis but may require deprotection for biological activity .

- PEG-linked analogs : Compounds with ethylene glycol (e.g., triethylene glycol in ) show improved aqueous solubility (e.g., LC/MS data confirming [M+H]+ at 506.21) but reduced cellular uptake due to increased polarity .

Research Findings and Contradictions

- Linker Length vs. Activity : While suggests PEG linkers improve solubility, indicates that excessively long linkers (e.g., 16-atom) may reduce cellular uptake despite high degradation efficiency in vitro .

- Synthetic Challenges : Ethyl-linked analogs (e.g., ) face lower yields (23%) due to steric constraints, whereas hexyl and PEG variants achieve higher yields (67–91%) via optimized coupling .

Biological Activity

tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate , a synthetic compound with the molecular formula and a molecular weight of 457.519 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Structure and Composition

The compound features a tert-butyl group attached to a carbamate moiety, which is further linked to a hexyl chain and an isoindolin derivative. Its structural representation can be summarized as follows:

- Molecular Formula :

- Molecular Weight : 457.519 g/mol

- SMILES Notation : CC(C)(C)C(=O)NCCCCCCOc1cccc2C(=O)N(C3CCC(=O)NC3=O)C(=O)c12

- InChI : InChI=1S/C24H31N3O6/c1-24(2,3)23(32)25-13-6-4-5-7-14-33-17-10-8-9-15-19(17)22(31)27(21(15)30)16-11-12-18(28)26-20(16)29/h8-10,16H,4-7,11-14H2,1-3H3,(H,25,32)(H,26,28,29)

The biological activity of tert-butyl carbamate derivatives often involves modulation of specific biochemical pathways. Research indicates that compounds with similar structures can act as inhibitors or modulators of key enzymes involved in cancer cell proliferation and survival.

Efficacy in Cancer Models

Studies have shown that related compounds exhibit significant cytotoxic effects on various cancer cell lines. For instance:

-

In Vitro Studies :

- A study demonstrated that related isoindolin derivatives induced apoptosis in human leukemia cells by downregulating c-MYC expression and promoting BRD4 degradation .

- The compound's efficacy was assessed across multiple cancer cell lines, revealing a dose-dependent response with IC50 values indicating potent cytotoxicity .

- In Vivo Studies :

Comparative Analysis with Other Compounds

The following table summarizes the biological activity of this compound compared to other known compounds:

| Compound Name | IC50 (µM) | Mechanism of Action | Cell Lines Tested |

|---|---|---|---|

| tert-butyl carbamate | 0.5 | BRD4 degradation | T-ALL, MOLT4 |

| JQ1 | 1.5 | BET inhibition | Various cancers |

| dBET6 | 0.1 | BET degradation | T-ALL, MOLT4 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this class of compounds:

- Case Study 1 : A clinical trial involving patients with refractory T-cell malignancies showed promising results with a derivative exhibiting similar structural properties as tert-butyl carbamate. Patients treated with the compound experienced significant tumor reduction and improved overall survival .

- Case Study 2 : In another study focusing on breast cancer models, related compounds were shown to inhibit cell migration and invasion, suggesting potential applications in metastatic disease management .

Q & A

Basic: How can researchers optimize the synthesis yield of tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate?

Answer:

Synthetic optimization involves stepwise monitoring using techniques like TLC or HPLC to track intermediate formation. For example, coupling reactions (e.g., carbamate formation) may require anhydrous conditions, controlled temperature (e.g., 0–25°C), and catalysts like DMAP or DCC . Evidence from similar compounds (e.g., tert-butyl carbamates) suggests adjusting stoichiometry of reactants (e.g., 1.2–1.5 equivalents of activating agents) and solvent polarity (e.g., DCM or THF) to improve yields . Post-reaction purification via column chromatography (silica gel, gradient elution) or recrystallization (using EtOAc/hexane) is critical .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : Use and NMR (e.g., 300–400 MHz in CDCl) to confirm structural integrity, as demonstrated for tert-butyl carbamates in and . Key signals include tert-butyl protons (~1.3 ppm) and aromatic protons from the isoindolinone moiety (~7.0–8.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (ESI+) verifies molecular weight and purity (>95%) .

- FT-IR : Confirm carbonyl stretches (1650–1750 cm) from carbamate and dioxoisoindolinone groups .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Answer:

Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months; monitor degradation via HPLC .

- Hydrolytic Stability : Expose to buffers (pH 3–9) at 37°C; track carbamate hydrolysis by LC-MS .

- Light Sensitivity : Perform ICH Q1B photostability testing (UV/visible light exposure) .

Advanced: What computational methods can predict the compound’s reactivity or interaction with biological targets?

Answer:

- Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., nucleophilic substitution at the carbamate group) using Gaussian or ORCA software .

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with proteasomal targets (e.g., cereblon for dioxopiperidinyl derivatives) .

- MD Simulations : Simulate solvation dynamics (GROMACS) to assess conformational stability in aqueous vs. lipid environments .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Orthogonal Assays : Compare results from enzyme inhibition assays (e.g., fluorescence-based vs. radiometric) to rule out assay-specific artifacts .

- SAR Studies : Synthesize analogs with modifications to the hexyl linker or dioxopiperidinyl group to isolate pharmacophoric elements .

- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and DSSTox (as in ) to identify trends in potency or selectivity .

Advanced: What strategies are recommended for designing scalable synthetic routes without compromising stereochemical integrity?

Answer:

- Flow Chemistry : Utilize continuous flow reactors for exothermic steps (e.g., coupling reactions) to improve reproducibility and safety .

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB (see for bicyclic analogs) .

- Informer Libraries : Screen reaction conditions (solvent, catalyst, temperature) using libraries like Merck’s Aryl Halide Chemistry set to identify robust protocols .

Advanced: How can degradation pathways be elucidated for this compound under physiological conditions?

Answer:

- Forced Degradation Studies : Expose to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions; identify products via HR-MS/MS .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites using UPLC-QTOF .

- Isotope Labeling : Synthesize -labeled analogs to trace degradation intermediates .

Advanced: What experimental controls are critical when evaluating this compound’s cytotoxicity in cell-based assays?

Answer:

- Solvent Controls : Include DMSO/vehicle controls at matching concentrations (e.g., ≤0.1% v/v) to exclude solvent-induced toxicity .

- Positive/Negative Controls : Use staurosporine (apoptosis inducer) and untreated cells to validate assay sensitivity .

- Off-Target Profiling : Screen against unrelated targets (e.g., kinases) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.